molecular formula C20H24N2O3 B2771915 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine CAS No. 2034492-47-0

4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine

Cat. No.: B2771915
CAS No.: 2034492-47-0
M. Wt: 340.423
InChI Key: DELUNEZVJVEKOQ-UHFFFAOYSA-N
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Description

4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine is a synthetic organic compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

  • Formation of the pyrrolidine ring.
  • Introduction of the benzyl group.
  • Attachment of the pyridine moiety.
  • Incorporation of the methoxyethoxy group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as binding to specific receptors or enzymes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects, including as an anti-inflammatory, analgesic, or antimicrobial agent.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as receptors, enzymes, or ion channels. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-benzylpyrrolidine-1-carbonyl)-2-(2-methoxyethoxy)pyridine can be compared with other pyrrolidine derivatives, such as:
    • (3-Benzylpyrrolidin-1-yl)(2-(2-methoxyethoxy)pyridin-3-yl)methanone
    • (3-Benzylpyrrolidin-1-yl)(2-(2-methoxyethoxy)pyridin-5-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3-benzylpyrrolidin-1-yl)-[2-(2-methoxyethoxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-24-11-12-25-19-14-18(7-9-21-19)20(23)22-10-8-17(15-22)13-16-5-3-2-4-6-16/h2-7,9,14,17H,8,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELUNEZVJVEKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCC(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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